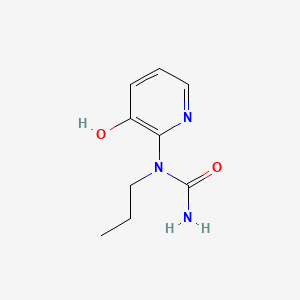![molecular formula C12H16 B568583 2,4-Methano-1H-dicycloprop[a,f]indene,decahydro-,(1a-alpha-,1b-bta-,2-alpha-,2a-bta-,3a-bta-,4-alpha CAS No. 114028-43-2](/img/new.no-structure.jpg)
2,4-Methano-1H-dicycloprop[a,f]indene,decahydro-,(1a-alpha-,1b-bta-,2-alpha-,2a-bta-,3a-bta-,4-alpha
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Methano-1H-dicycloprop[a,f]indene,decahydro-,(1a-alpha-,1b-bta-,2-alpha-,2a-bta-,3a-bta-,4-alpha-) is a complex organic compound with the molecular formula C12H16. This compound is characterized by its unique structure, which includes multiple cyclopropane rings fused to an indene core. The compound is known for its stability and distinctive chemical properties, making it a subject of interest in various fields of scientific research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Methano-1H-dicycloprop[a,f]indene,decahydro-,(1a-alpha-,1b-bta-,2-alpha-,2a-bta-,3a-bta-,4-alpha-) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the cyclopropane rings. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product .
化学反応の分析
Types of Reactions
2,4-Methano-1H-dicycloprop[a,f]indene,decahydro-,(1a-alpha-,1b-bta-,2-alpha-,2a-bta-,3a-bta-,4-alpha-) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and catalysts such as palladium. The reactions typically require specific conditions, such as controlled temperatures and pressures, to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, carboxylic acids, and substituted hydrocarbons. These products have their own unique properties and applications in different fields .
科学的研究の応用
2,4-Methano-1H-dicycloprop[a,f]indene,decahydro-,(1a-alpha-,1b-bta-,2-alpha-,2a-bta-,3a-bta-,4-alpha-) has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Biology: It is used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2,4-Methano-1H-dicycloprop[a,f]indene,decahydro-,(1a-alpha-,1b-bta-,2-alpha-,2a-bta-,3a-bta-,4-alpha-) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Similar compounds to 2,4-Methano-1H-dicycloprop[a,f]indene,decahydro-,(1a-alpha-,1b-bta-,2-alpha-,2a-bta-,3a-bta-,4-alpha-) include other polycyclic hydrocarbons and cyclopropane derivatives, such as:
- Pentacyclo[6.3.1.02,7.03,5.09,11]dodecane
- Decahydro-1H-2,4-methanodicyclopropa[a,f]indene
Uniqueness
What sets this compound-) apart from similar compounds is its unique structural arrangement and stability. This makes it particularly useful in applications requiring robust and stable molecular frameworks .
特性
CAS番号 |
114028-43-2 |
|---|---|
分子式 |
C12H16 |
分子量 |
160.26 |
InChI |
InChI=1S/C12H16/c1-5-2-10-9-4-11(8-3-7(8)9)12(10)6(1)5/h5-12H,1-4H2/t5-,6-,7+,8-,9+,10-,11-,12-/m0/s1 |
InChIキー |
CUEVXBHHOPVSBW-KIFHWRLMSA-N |
SMILES |
C1C2C1C3C(C2)C4CC3C5C4C5 |
同義語 |
2,4-Methano-1H-dicycloprop[a,f]indene,decahydro-,(1a-alpha-,1b-bta-,2-alpha-,2a-bta-,3a-bta-,4-alpha-,4a-bta-,5a-alpha-)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(Benzyloxy)methyl]-2,2,4,5-tetramethyl-1,3-dioxolane](/img/structure/B568506.png)

![Potassium mu-oxobis[pentachlororuthenate(IV)] hydrate](/img/structure/B568513.png)

![[1,2]Oxazolo[3,4-e]pyrazolo[5,1-c][1,2,4]triazine](/img/structure/B568518.png)

![Pyrido[4,3-b][1,4]oxazepine](/img/structure/B568521.png)
![4-Methylbicyclo[2.2.2]octane-1-carbonyl fluoride](/img/structure/B568522.png)

